molecular formula C11H11NO2S2 B2837081 3-(4-Hydroxyphenethyl)-2-thioxothiazolidin-4-one CAS No. 900135-00-4

3-(4-Hydroxyphenethyl)-2-thioxothiazolidin-4-one

Cat. No. B2837081
CAS RN: 900135-00-4
M. Wt: 253.33
InChI Key: DZOQXKQYJPITSS-UHFFFAOYSA-N
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Description

3-(4-Hydroxyphenethyl)-2-thioxothiazolidin-4-one is a chemical compound that has been widely studied for its potential therapeutic properties. This compound is also known as HET0016 and has been shown to have a variety of biochemical and physiological effects. In

Scientific Research Applications

Antimicrobial Applications

3-(4-Hydroxyphenethyl)-2-thioxothiazolidin-4-one and its derivatives have shown promising results in antimicrobial studies. For instance, a study demonstrated the synthesis of various derivatives with broad-spectrum activity against bacterial and fungal strains, highlighting their potential as antimicrobial agents (Pansare et al., 2014). Another research synthesized novel compounds containing the thioxothiazolidin-4-one moiety, which displayed in vitro antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus (B'Bhatt & Sharma, 2017).

Anti-Cancer Properties

Compounds derived from this compound have been investigated for their potential anti-cancer properties. For instance, derivatives were synthesized and evaluated for their antitumor and anti-inflammatory activities, identifying compounds with potent effects (Horishny, Chaban, & Matiychuk, 2020). Another study focused on synthesizing thioxothiazolidin-4-one derivatives and assessing their anticancer and antiangiogenic effects against a mouse tumor model, showing significant tumor growth inhibition and antiangiogenic effects (Chandrappa et al., 2010).

Anti-Inflammatory Activities

The potential for anti-inflammatory applications has been a key area of research. One study synthesized a series of thiazolidin-4-one derivatives and evaluated them for their ability to inhibit nitric oxide production, inducible nitric oxide synthase activity, and prostaglandin E(2) generation, with some compounds showing superior inhibition compared to standard drugs (Ma et al., 2011).

Corrosion Inhibition

Research has also explored the use of thioxothiazolidin-4-one derivatives in corrosion inhibition. A study focused on synthesizing benzothiazole derivatives and evaluating their efficacy in preventing steel corrosion in acidic environments, showing high inhibition efficiencies (Hu et al., 2016).

Drug Synthesis and Pharmacology

The compound and its derivatives have been used in the synthesis of new drugs and pharmacological agents. A study reported the synthesis of novel thioxothiazolidin-4-one derivatives with potential for treating inflammatory diseases (Sunder & Maleraju, 2013).

properties

IUPAC Name

3-[2-(4-hydroxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S2/c13-9-3-1-8(2-4-9)5-6-12-10(14)7-16-11(12)15/h1-4,13H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZOQXKQYJPITSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=S)S1)CCC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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